molecular formula C21H19FN2O4 B1307524 [2-[(2-Fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl] 4-nitrobenzoate

[2-[(2-Fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl] 4-nitrobenzoate

Cat. No.: B1307524
M. Wt: 382.4 g/mol
InChI Key: DSQVOWOSMHYSOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-[(2-Fluorophenyl)methylidene]-1-azabicyclo[222]octan-3-yl] 4-nitrobenzoate is a complex organic compound characterized by its unique bicyclic structure and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(2-Fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl] 4-nitrobenzoate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the fluorophenyl group: This step involves the use of a fluorinated benzaldehyde derivative in a condensation reaction.

    Attachment of the nitrobenzenecarboxylate group: This is typically done through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[2-[(2-Fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl] 4-nitrobenzoate can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

[2-[(2-Fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl] 4-nitrobenzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways involving nitro and fluorophenyl groups.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of [2-[(2-Fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl] 4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorophenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-[(2-Fluorophenyl)methylidene]-1-azabicyclo[222]octan-3-yl] 4-nitrobenzoate is unique due to its combination of a bicyclic core, a fluorophenyl group, and a nitrobenzenecarboxylate group

Properties

Molecular Formula

C21H19FN2O4

Molecular Weight

382.4 g/mol

IUPAC Name

[2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl] 4-nitrobenzoate

InChI

InChI=1S/C21H19FN2O4/c22-18-4-2-1-3-16(18)13-19-20(14-9-11-23(19)12-10-14)28-21(25)15-5-7-17(8-6-15)24(26)27/h1-8,13-14,20H,9-12H2

InChI Key

DSQVOWOSMHYSOX-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2=CC3=CC=CC=C3F)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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